![molecular formula C26H32N4O6 B2647489 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide CAS No. 899788-43-3](/img/no-structure.png)
4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound are largely determined by its functional groups. For example, amides generally resist hydrolysis in plain water, but in the presence of added acid or base, hydrolysis proceeds at a moderate rate .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting and boiling points, solubility in various solvents, and reactivity with common reagents. For example, amino acids are generally soluble in water and have high melting points .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form 2-(2-ethoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-amino-3-methylbutanoic acid to form the desired compound.", "Starting Materials": [ "2-ethoxyaniline", "ethyl acetoacetate", "2-amino-3-methylbutanoic acid", "N-(3-methoxypropyl)butanamide" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-ethoxyphenyl)-2-oxoethyl acetate.", "Step 2: Hydrolysis of the intermediate with dilute acid to form 2-(2-ethoxyphenyl)-2-oxoethyl acetic acid.", "Step 3: Coupling of the acid with 2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired compound.", "Step 4: Final step involves the reaction of the compound with N-(3-methoxypropyl)butanamide in the presence of a dehydrating agent such as thionyl chloride to form the target compound." ] } | |
CAS-Nummer |
899788-43-3 |
Produktname |
4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide |
Molekularformel |
C26H32N4O6 |
Molekulargewicht |
496.564 |
IUPAC-Name |
4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide |
InChI |
InChI=1S/C26H32N4O6/c1-3-36-22-13-7-5-11-20(22)28-24(32)18-30-21-12-6-4-10-19(21)25(33)29(26(30)34)16-8-14-23(31)27-15-9-17-35-2/h4-7,10-13H,3,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
XGSSGLFNAYIRFP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCCOC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)
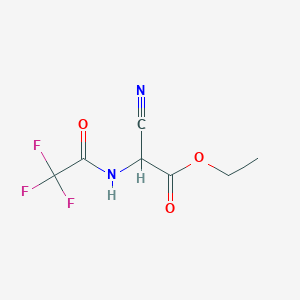
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)
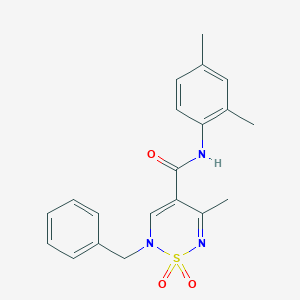
![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)
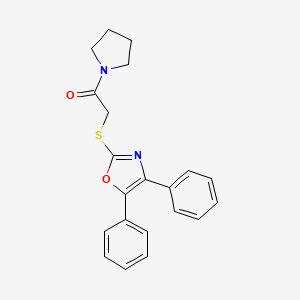
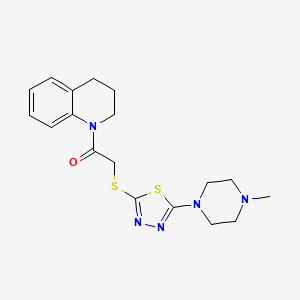
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)
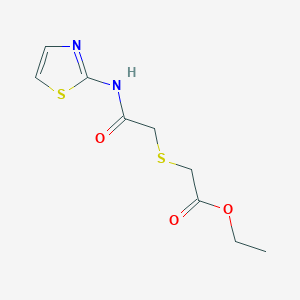

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2647425.png)
![tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate](/img/structure/B2647426.png)